(2R)-1-(2-methoxyethyl)-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(2-methoxyethyl)-2-methylpiperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a methoxyethyl group and a methyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(2-methoxyethyl)-2-methylpiperazine typically involves the reaction of 2-methoxyethylamine with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the synthesis process. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(2-methoxyethyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(2R)-1-(2-methoxyethyl)-2-methylpiperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2R)-1-(2-methoxyethyl)-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyethyl)piperazine: Lacks the methyl group present in (2R)-1-(2-methoxyethyl)-2-methylpiperazine.
2-methylpiperazine: Lacks the methoxyethyl group.
N-methylpiperazine: Contains a methyl group attached to the nitrogen atom instead of the piperazine ring.
Uniqueness
This compound is unique due to the presence of both the methoxyethyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables its use in a variety of scientific research applications.
Biological Activity
(2R)-1-(2-methoxyethyl)-2-methylpiperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a methoxyethyl substituent, is part of a broader class of piperazine compounds known for their diverse pharmacological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The methoxyethyl group and the chiral center significantly influence the compound's binding affinity and selectivity. It has been noted that this compound can act as a ligand, modulating the activity of specific proteins involved in neurotransmission and other physiological processes.
Pharmacological Properties
Research indicates that derivatives of piperazine, including this compound, exhibit various biological effects:
- Antidepressant Effects : Some studies suggest that piperazine derivatives may possess antidepressant properties, potentially through modulation of neurotransmitter systems such as serotonin and dopamine.
- Antimicrobial Activity : There is evidence that similar compounds have demonstrated antimicrobial properties, making them candidates for further pharmacological evaluation.
- CNS Activity : The compound has been explored for its potential effects on the central nervous system, particularly in relation to dopamine transporter inhibition and sigma receptor modulation, which are relevant in treating psychostimulant abuse .
Comparative Biological Activity
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Methoxyethyl group | Potential antidepressant, CNS activity |
(2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine | Dimethyl substitution | Intermediate in organic synthesis, CNS target |
1-(4-fluorophenyl)piperazine | Fluorophenyl substitution | High DAT affinity, potential therapeutic use |
Study on Dopamine Transporter Inhibition
In a study investigating atypical dopamine transporter (DAT) inhibitors, compounds structurally related to piperazines were shown to have therapeutic potential in preclinical models. The modulation of DAT conformation through sigma receptor interactions was highlighted as a significant mechanism by which these compounds exert their effects .
Antidepressant Properties Evaluation
Another research effort focused on evaluating the antidepressant properties of piperazine derivatives. The study utilized various animal models to assess the efficacy of these compounds in modulating mood-related behaviors. Results indicated that certain modifications to the piperazine structure could enhance their antidepressant-like effects.
Antimicrobial Activity Assessment
A separate investigation into the antimicrobial activity of piperazine derivatives revealed significant inhibitory effects against various bacterial strains. This study emphasized the potential for developing new antimicrobial agents based on the structural characteristics of these compounds.
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2R)-1-(2-methoxyethyl)-2-methylpiperazine |
InChI |
InChI=1S/C8H18N2O/c1-8-7-9-3-4-10(8)5-6-11-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
WGOQNROQRIISTQ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1CCOC |
Canonical SMILES |
CC1CNCCN1CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.